4,6-Dichloro-5-fluoropyridine-3-carboxylic acid

Overview

Description

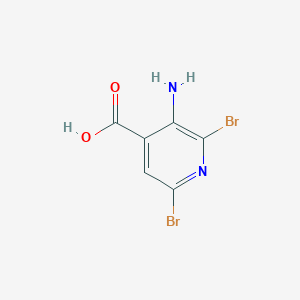

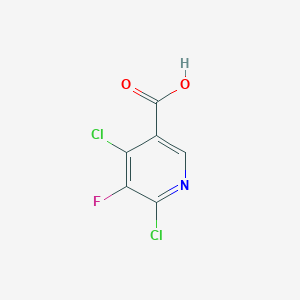

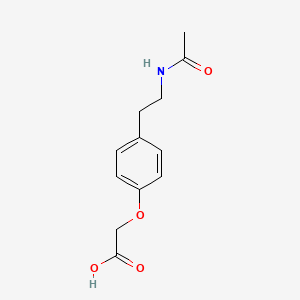

4,6-Dichloro-5-fluoropyridine-3-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C6H2Cl2FNO2 and a molecular weight of 209.99 g/mol . This compound is characterized by the presence of chlorine and fluorine atoms on the pyridine ring, which significantly influences its chemical properties and reactivity.

Mechanism of Action

Target of Action

Fluoropyridines, a class of compounds to which this molecule belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds , suggesting that they may interact with a variety of biological targets.

Mode of Action

Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing fluorine substituent . This property might influence the interaction of the compound with its targets.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of biologically active compounds , suggesting that they may influence various biochemical pathways.

Result of Action

As a fluoropyridine, it may have various biological effects due to its potential interaction with different biological targets .

Action Environment

It’s worth noting that the properties of fluoropyridines can be influenced by the conditions of the environment in which they are used .

Biochemical Analysis

Biochemical Properties

4,6-Dichloro-5-fluoropyridine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to modulate protein-protein interactions, which are essential for understanding the mechanisms of amyloid assembly . Additionally, it may be used in the preparation of self-assembled monolayer (SAMs) compounds, which are vital for studying surface chemistry and molecular interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause respiratory tract irritation, skin irritation, and eye irritation, indicating its potential impact on cellular health . Furthermore, its role in modulating protein interactions suggests that it may influence various cellular processes, including signal transduction and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, it has been used as a reagent for the modulation of protein-protein interactions, which are critical for understanding the molecular mechanisms underlying various biological processes . The compound’s ability to form self-assembled monolayers also highlights its potential in studying molecular interactions at surfaces .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are essential factors to consider in laboratory settings. This compound is typically stored at room temperature and has a crystalline powder form Its long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biochemical activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and biochemical reactions. At higher doses, it can cause toxic or adverse effects, such as gastrointestinal irritation, nausea, vomiting, and diarrhea . Understanding the threshold effects and toxicology of this compound is crucial for its safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its role in modulating protein-protein interactions suggests that it may influence key metabolic processes, including energy production and biosynthesis

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. This compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . Its distribution within the body can influence its overall efficacy and toxicity, highlighting the importance of studying its transport mechanisms.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical activity, making it a critical factor in its study.

Preparation Methods

The synthesis of 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid involves several steps, typically starting with the halogenation of pyridine derivatives. One common method includes the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) under specific conditions . Industrial production methods often involve large-scale halogenation reactions, followed by purification processes to achieve high purity levels.

Chemical Reactions Analysis

4,6-Dichloro-5-fluoropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound is also involved in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Common reagents used in these reactions include potassium fluoride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,6-Dichloro-5-fluoropyridine-3-carboxylic acid has several applications in scientific research:

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the synthesis of various medicinal compounds, contributing to drug discovery and development.

Comparison with Similar Compounds

4,6-Dichloro-5-fluoropyridine-3-carboxylic acid can be compared with other halogenated pyridine derivatives, such as:

2,6-Dichloro-5-fluoropyridine-3-carboxylic acid: Similar in structure but differs in the position of chlorine atoms.

5-Fluoropyridine-3-carboxylic acid: Lacks chlorine atoms, which affects its reactivity and applications.

6-Fluoropyridine-3-carboxylic acid: Another fluorinated derivative with different substitution patterns.

The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name |

4,6-dichloro-5-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FNO2/c7-3-2(6(11)12)1-10-5(8)4(3)9/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTWCEYZEQBILY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617962 | |

| Record name | 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154012-18-7 | |

| Record name | 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321590.png)